molecular formula C17H20N2O B14660760 1,3-Bis(4-methylbenzyl)urea CAS No. 37389-92-7

1,3-Bis(4-methylbenzyl)urea

Cat. No.: B14660760
CAS No.: 37389-92-7
M. Wt: 268.35 g/mol
InChI Key: PIGLCWMTYZZFAO-UHFFFAOYSA-N
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Description

1,3-Bis(4-methylbenzyl)urea is an organic compound characterized by the presence of two 4-methylbenzyl groups attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(4-methylbenzyl)urea can be synthesized through the reaction of 4-methylbenzylamine with phosgene or its substitutes, such as triphosgene or N,N’-carbonyldiimidazole (CDI). The reaction typically proceeds under mild conditions, often in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of phosgene substitutes like CDI is preferred due to safety concerns associated with phosgene handling .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-methylbenzyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,3-Bis(4-methylbenzyl)urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Bis(4-methylbenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(4-methylbenzyl)urea is unique due to the presence of methyl groups, which can influence its chemical reactivity and biological activity. The methyl groups can enhance the compound’s lipophilicity, potentially improving its ability to interact with hydrophobic pockets in enzymes or receptors .

Properties

CAS No.

37389-92-7

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

1,3-bis[(4-methylphenyl)methyl]urea

InChI

InChI=1S/C17H20N2O/c1-13-3-7-15(8-4-13)11-18-17(20)19-12-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3,(H2,18,19,20)

InChI Key

PIGLCWMTYZZFAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)NCC2=CC=C(C=C2)C

Origin of Product

United States

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